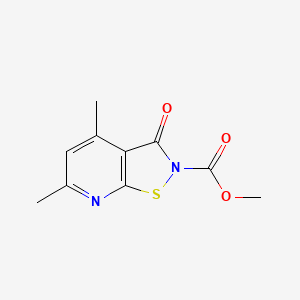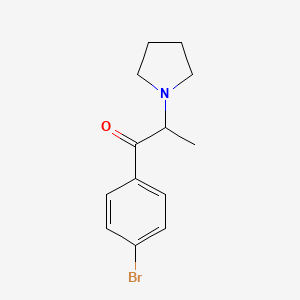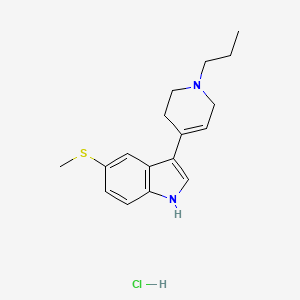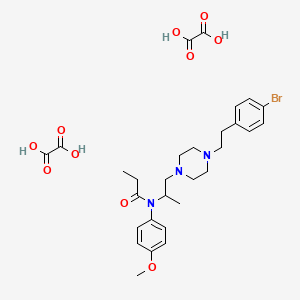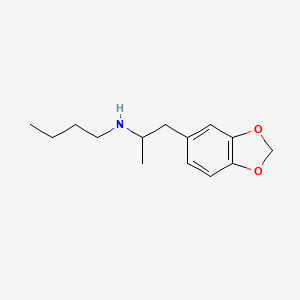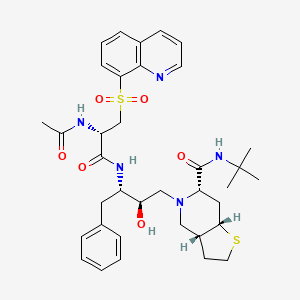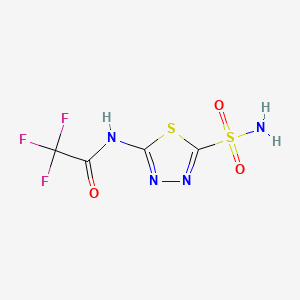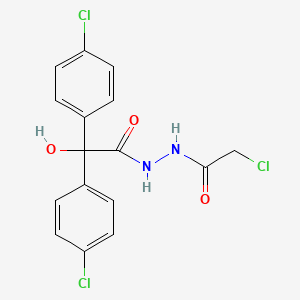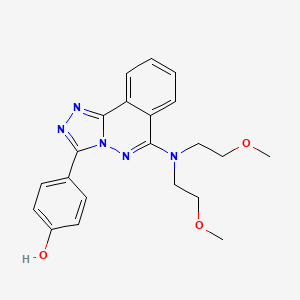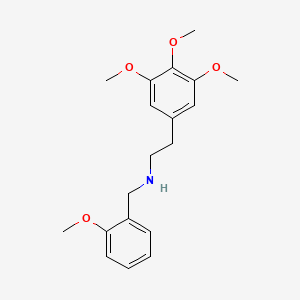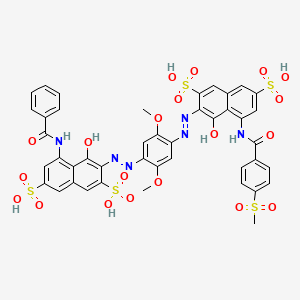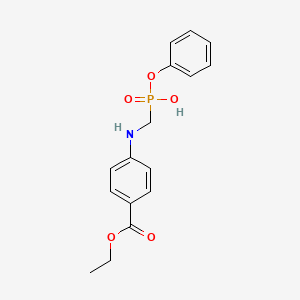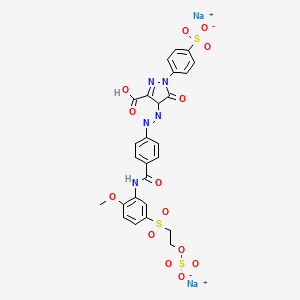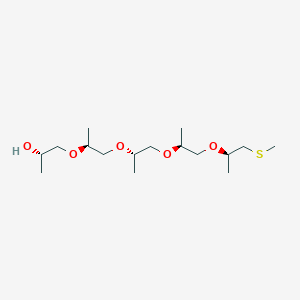
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- is a complex organic compound with the molecular formula C16H34O5S. This compound is characterized by the presence of multiple ether and thioether groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- typically involves the reaction of specific alcohols and thiols under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thioether linkages .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form simpler alcohols and thiols.
Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols and thiols .
Aplicaciones Científicas De Investigación
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ether and thioether groups allow it to participate in a range of chemical reactions, affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol, 4,7,10-: Another compound with multiple ether groups, but lacking the thioether group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A compound with similar ether linkages but containing nitrogen atoms instead of sulfur.
Uniqueness
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- is unique due to its combination of ether and thioether groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and interactions .
Propiedades
Número CAS |
72187-31-6 |
|---|---|
Fórmula molecular |
C16H34O5S |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C16H34O5S/c1-12(17)7-18-13(2)8-19-14(3)9-20-15(4)10-21-16(5)11-22-6/h12-17H,7-11H2,1-6H3/t12-,13-,14-,15-,16+/m0/s1 |
Clave InChI |
VXINBTWIRFESFQ-UVPYHEFZSA-N |
SMILES isomérico |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
SMILES canónico |
CC(COC(C)COC(C)COC(C)COC(C)CSC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


